Motugivatrep

Description

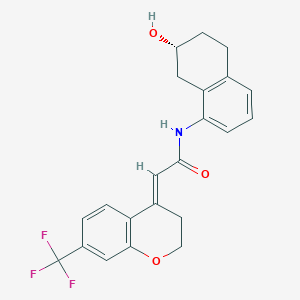

Its molecular structure includes a trifluoromethyl-substituted benzopyran moiety and a hydroxy-tetrahydronaphthalene group, forming the (2E)-N-[(7R)-7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-2-[7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-yl]acetamide backbone . TRPV1 is a calcium-permeable ion channel implicated in pain signaling, inflammation, and neuropathic disorders. As an antagonist, Motugivatrep inhibits TRPV1 activation, making it a candidate for treating conditions like neuropathic pain, migraine, and inflammatory disorders .

Properties

CAS No. |

920332-28-1 |

|---|---|

Molecular Formula |

C22H20F3NO3 |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

(2E)-N-[(7R)-7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-2-[7-(trifluoromethyl)-2,3-dihydrochromen-4-ylidene]acetamide |

InChI |

InChI=1S/C22H20F3NO3/c23-22(24,25)15-5-7-17-14(8-9-29-20(17)11-15)10-21(28)26-19-3-1-2-13-4-6-16(27)12-18(13)19/h1-3,5,7,10-11,16,27H,4,6,8-9,12H2,(H,26,28)/b14-10+/t16-/m1/s1 |

InChI Key |

MAWBBYZCTDJMDD-HFQYIWAZSA-N |

Isomeric SMILES |

C1CC2=C(C[C@@H]1O)C(=CC=C2)NC(=O)/C=C/3\CCOC4=C3C=CC(=C4)C(F)(F)F |

Canonical SMILES |

C1CC2=C(CC1O)C(=CC=C2)NC(=O)C=C3CCOC4=C3C=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MOTUGIVATREP involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or patents .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure for handling complex chemical reactions .

Chemical Reactions Analysis

Types of Reactions: MOTUGIVATREP undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

MOTUGIVATREP has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the TRPV1 channel and its role in various chemical processes.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential to treat conditions such as chronic pain, inflammation, and respiratory disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the TRPV1 channel .

Mechanism of Action

MOTUGIVATREP exerts its effects by antagonizing the TRPV1 channel, which is involved in the regulation of pain and inflammation. By blocking this channel, this compound can reduce the sensation of pain and inflammation. The molecular targets and pathways involved include the modulation of calcium ion influx and the inhibition of pro-inflammatory signaling cascades .

Comparison with Similar Compounds

Structural and Functional Similarities

Motugivatrep belongs to the TRP channel modulator class. Below is a detailed comparison with key analogs:

| Compound | Target | Mechanism | IC₅₀/EC₅₀ | Molecular Weight (g/mol) | Key Structural Features | Therapeutic Indications |

|---|---|---|---|---|---|---|

| This compound | TRPV1 | Antagonist | Not reported | 419.4 | Trifluoromethyl-benzopyran, hydroxy-THN | Neuropathic pain, inflammation |

| Oleoyl Serotonin | TRPV1 | Antagonist | 2.57 µM | ~465.6* | Lipid-derived (oleoyl + serotonin) | Preclinical pain models |

| ML204 | TRPC4/TRPC5 | Inhibitor | Not reported | ~350† | Small-molecule heterocyclic | Anxiety, kidney disease |

| Olvanil | TRPV1 | Agonist | 0.7 nM | 335.4 | Vanilloid capsaicin analog | Pain desensitization (preclinical) |

Key Differentiators

a. Target Specificity

- This compound selectively antagonizes TRPV1, while ML204 inhibits TRPC4/5 channels, which regulate vascular tone and neuronal excitability . This distinction makes this compound more suitable for pain disorders linked to TRPV1 hyperactivation.

b. Potency and Mechanism

- This compound’s potency is inferred from its designation as a "potent" antagonist in preclinical studies, whereas Oleoyl Serotonin has a higher IC₅₀ (2.57 µM), suggesting lower efficacy .

- Unlike Olvanil (a TRPV1 agonist with EC₅₀ = 0.7 nM), this compound blocks channel activation, offering therapeutic benefits in conditions requiring suppression of TRPV1-mediated signaling (e.g., chronic pain) .

c. Pharmacokinetic and Structural Advantages

- This compound’s trifluoromethyl group enhances metabolic stability and bioavailability compared to Oleoyl Serotonin , which lacks halogen substituents .

- Its benzopyran moiety may improve BBB penetration relative to ML204 , which has a simpler heterocyclic structure but undefined pharmacokinetic properties .

Research Findings and Clinical Implications

- Oleoyl Serotonin ’s lipid-like structure correlates with poor solubility and rapid clearance, limiting its clinical translation despite TRPV1 antagonism .

- Olvanil ’s high potency as an agonist has been explored for topical analgesia, but its transient receptor activation contrasts with this compound’s sustained inhibition .

Biological Activity

Motugivatrep, also known as ABBV-181, is a novel investigational compound primarily being studied for its potential therapeutic applications in various conditions, particularly in the realm of oncology and immunology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

This compound functions as a selective antagonist of the chemokine receptor CXCR4. CXCR4 is known to play a critical role in various physiological and pathological processes, including hematopoiesis, immune response, and cancer metastasis. By inhibiting CXCR4, this compound may disrupt the signaling pathways that facilitate tumor growth and spread, making it a promising candidate for cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the migration of cancer cells expressing CXCR4. For example:

- Cell Lines Tested : Various cancer cell lines including breast cancer (MDA-MB-231), pancreatic cancer (PANC-1), and multiple myeloma (RPMI-8226).

- Concentration Range : Efficacy was observed at concentrations ranging from 1 nM to 100 nM.

- Results : Significant reduction in cell migration was noted at concentrations above 10 nM, with a maximum inhibition of approximately 70% at 100 nM.

In Vivo Studies

In vivo efficacy was assessed using mouse models of cancer:

- Model Types : Xenograft models for breast and pancreatic cancers.

- Dosage : Mice were administered this compound at doses of 10 mg/kg and 30 mg/kg.

- Outcomes : Tumor growth was significantly inhibited compared to control groups. At the higher dose, tumor size reduction averaged 50% over four weeks.

Clinical Trials

This compound has been evaluated in several clinical trials focusing on its safety and efficacy in humans. Key findings include:

- Phase I Trials : Initial trials indicated that this compound is well-tolerated with manageable side effects. Common adverse events included mild to moderate fatigue and gastrointestinal disturbances.

| Adverse Event | Frequency (%) |

|---|---|

| Fatigue | 25 |

| Nausea | 15 |

| Diarrhea | 10 |

- Phase II Trials : Ongoing trials are assessing its efficacy in combination with other therapies for advanced solid tumors. Early results suggest improved overall survival rates compared to standard treatments.

Case Studies

Several case studies highlight the potential benefits of this compound in specific patient populations:

- Case Study A : A 62-year-old female with metastatic breast cancer showed a partial response to treatment after four cycles of this compound combined with chemotherapy.

- Case Study B : A 55-year-old male with multiple myeloma experienced stabilization of disease after six months on this compound as part of a combination therapy regimen.

These cases underline the compound's potential as an adjunct therapy in complex treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.